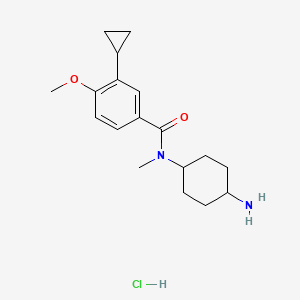

2-(Aminomethyl)pyrimidine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

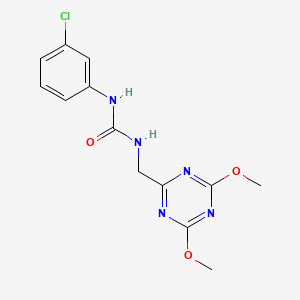

2-(Aminomethyl)pyrimidine oxalate is a compound with the CAS Number: 866625-10-7 . It has a molecular weight of 199.17 and its IUPAC name is 2-pyrimidinylmethanamine oxalate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3.C2H2O4/c6-4-5-7-2-1-3-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyrimidine derivatives in general have been synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Physical And Chemical Properties Analysis

This compound has a molecular weight of 199.17 . It should be stored at ambient temperature .Aplicaciones Científicas De Investigación

Coordination Polymer and Magnetism Studies

A manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate and oxalate bridges was synthesized, revealing intricate structural and magnetic properties. The study showcased the collaboration of different bridges to generate a 2D layer with unique topology, with layers closely packed through pi-pi interactions and hydrogen bonds. This compound exhibited spin-canted antiferromagnetic properties with a weak ferromagnetic transition below 2.4 K, showcasing its potential in magnetic material research (Zhang et al., 2008).

Synthesis and Antitumor Activity

A novel series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines were designed and synthesized, targeting both thymidylate and purine nucleotide biosynthesis. The compounds showed significant antiproliferative potency against various tumor cell lines. The study indicates the role of these compounds in inhibiting multiple key enzymes in the folate pathway, making them a promising lead in antitumor therapy (Liu et al., 2015).

Catalysis and Oxidation Studies

2-Amino-4,6-diarylpyrimidines were studied for their oxidation properties with chromium(VI)–oxalic acid complex, offering insights into the catalytic behavior and kinetic mechanisms. This study provides valuable mechanistic insight, potentially useful in the field of catalysis and organic synthesis (Meenakshisundaram et al., 2007).

Antinociceptive Pyrimidine Derivatives

New pyrimidine derivatives were synthesized for their antinociceptive activities, showcasing the potential of these compounds in developing new analgesic drugs. The synthesis approach was eco-friendly, enhancing the sustainability aspect of pharmaceutical manufacturing (Xavier et al., 2013).

Mecanismo De Acción

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

oxalic acid;pyrimidin-2-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.C2H2O4/c6-4-5-7-2-1-3-8-5;3-1(4)2(5)6/h1-3H,4,6H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNQJVOOBBMKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2566387.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566390.png)

![4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566396.png)

![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2566406.png)

![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)